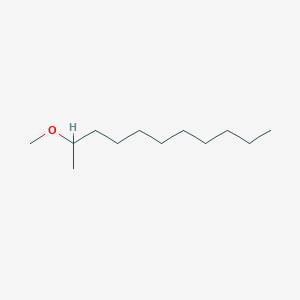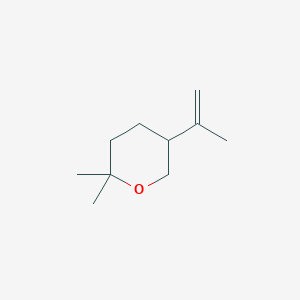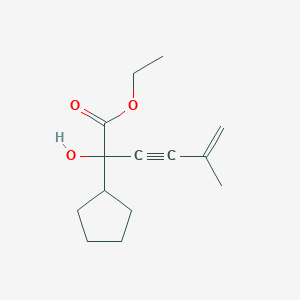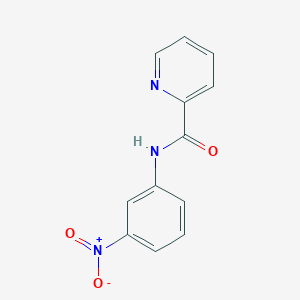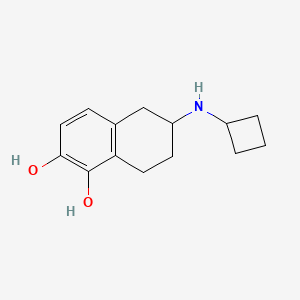
Erbium;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium is a rare-earth metal belonging to the lanthanide series, characterized by its silvery-white appearance and stability in air . Ruthenium, on the other hand, is a member of the platinum group metals, known for its hardness, high melting point, and resistance to corrosion . The combination of these two elements results in a compound with unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of erbium;ruthenium involves the metallothermic reduction of erbium fluoride with calcium, followed by the combination with ruthenium through high-temperature reactions . The reaction conditions typically require an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
Industrial production of erbium involves liquid-liquid solvent extraction and ion-exchange methods to purify the metal . Ruthenium is often recovered from spent nuclear fuels and catalysts through gas phase separation and extraction using high molecular weight amines . The combination of these purified elements forms the this compound compound.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium;ruthenium undergoes various chemical reactions, including:
Oxidation: Erbium reacts with oxygen to form erbium(III) oxide.
Reduction: Ruthenium can be reduced from its higher oxidation states to lower ones using reducing agents.
Substitution: Both elements can participate in substitution reactions to form various complexes and compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Halogens, acids, and other reactive species.
Major Products Formed
Erbium(III) oxide: Formed from the oxidation of erbium.
Ruthenium complexes: Formed through substitution reactions with various ligands.
Applications De Recherche Scientifique
Erbium;ruthenium has a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Medicine: Ruthenium-based compounds are used in radiotherapy for treating eye tumors.
Industry: Erbium is used in fiber-optic telecommunications, while ruthenium is used in electronics and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of erbium;ruthenium compounds involves:
Molecular Targets: Ruthenium targets DNA, mitochondria, and endoplasmic reticulum in cells.
Pathways Involved: Induces apoptosis, autophagy, and inhibition of angiogenesis in tumor cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum: Similar to erbium in forming ionic cyclopentadienides and simple alkyls.
Other Platinum Group Metals: Similar to ruthenium in terms of catalytic properties and resistance to corrosion.
Uniqueness
Erbium;ruthenium stands out due to its combination of rare-earth and platinum group metal properties, offering unique catalytic and electronic characteristics that are not found in other compounds .
Propriétés
Numéro CAS |
93693-86-8 |
|---|---|
Formule moléculaire |
Er5Ru3 |
Poids moléculaire |
1139.5 g/mol |
Nom IUPAC |
erbium;ruthenium |
InChI |
InChI=1S/5Er.3Ru |
Clé InChI |
YSUCBAXMSFIBBK-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Ru].[Er].[Er].[Er].[Er].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


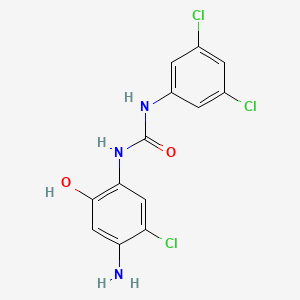

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

